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molecular formula C8H11ClN2S B8509821 4-Chloro-2-methylsulfanyl-6-propyl-pyrimidine

4-Chloro-2-methylsulfanyl-6-propyl-pyrimidine

Cat. No. B8509821
M. Wt: 202.71 g/mol
InChI Key: RDNNFXYTANSGOM-UHFFFAOYSA-N
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Patent
US07589095B2

Procedure details

A suspension of 2-methylsulfanyl-6-propyl-pyrimidin-4-ol (15.5 g) in phosphorous oxychloride (160 mL) was refluxed for 6 hours. The solvent was distilled off under reduced pressure. The residue was diluted with dichloromethane and poured in ice. The layers were separated, then the aqueous layer was extracted twice with ethyl acetate. The combined organic layers were dried over sodium sulphate, filtered and concentrated under reduced pressure to afford 4-chloro-2-methylsulfanyl-6-propyl-pyrimidine (17.5 g, 100%) as an orange oil.
Quantity
15.5 g
Type
reactant
Reaction Step One
Quantity
160 mL
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH3:1][S:2][C:3]1[N:8]=[C:7](O)[CH:6]=[C:5]([CH2:10][CH2:11][CH3:12])[N:4]=1.P(Cl)(Cl)([Cl:15])=O>>[Cl:15][C:7]1[CH:6]=[C:5]([CH2:10][CH2:11][CH3:12])[N:4]=[C:3]([S:2][CH3:1])[N:8]=1

Inputs

Step One
Name
Quantity
15.5 g
Type
reactant
Smiles
CSC1=NC(=CC(=N1)O)CCC
Name
Quantity
160 mL
Type
reactant
Smiles
P(=O)(Cl)(Cl)Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
was refluxed for 6 hours
Duration
6 h
DISTILLATION
Type
DISTILLATION
Details
The solvent was distilled off under reduced pressure
ADDITION
Type
ADDITION
Details
The residue was diluted with dichloromethane
ADDITION
Type
ADDITION
Details
poured in ice
CUSTOM
Type
CUSTOM
Details
The layers were separated
EXTRACTION
Type
EXTRACTION
Details
the aqueous layer was extracted twice with ethyl acetate
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The combined organic layers were dried over sodium sulphate
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure

Outcomes

Product
Name
Type
product
Smiles
ClC1=NC(=NC(=C1)CCC)SC
Measurements
Type Value Analysis
AMOUNT: MASS 17.5 g
YIELD: PERCENTYIELD 100%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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